molecular formula C25H23NO4 B2480339 N-Fmoc-N-(2-phenylethyl)-glycine CAS No. 540483-58-7

N-Fmoc-N-(2-phenylethyl)-glycine

Cat. No.: B2480339
CAS No.: 540483-58-7
M. Wt: 401.462
InChI Key: LFQGEVARORMAGZ-UHFFFAOYSA-N
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Description

N-Fmoc-N-(2-phenylethyl)-glycine is a protected glycine derivative widely used in solid-phase peptide synthesis (SPPS). Its structure comprises a glycine backbone with two modifications:

  • Fmoc protection (9-fluorenylmethyloxycarbonyl) at the amino group, enabling selective deprotection under basic conditions.
  • 2-Phenylethyl substitution on the nitrogen, introducing aromaticity and hydrophobicity.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Fmoc Protection: The synthesis begins with the protection of the amino group of glycine using fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium carbonate or triethylamine. This reaction typically occurs in an organic solvent like dichloromethane.

    Substitution with 2-Phenylethyl Group: The next step involves the substitution of the hydrogen atom on the amino group with a 2-phenylethyl group. This can be achieved through a nucleophilic substitution reaction using 2-phenylethyl bromide in the presence of a base like potassium carbonate.

Industrial Production Methods: Industrial production of N-Fmoc-N-(2-phenylethyl)-glycine follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification.

Chemical Reactions Analysis

Alkylation of Glycine Equivalents

  • Ni(II)-Complex-Mediated Alkylation : A Ni(II)-complex of a glycine Schiff base (e.g., 2-[N-(α-picolyl)amino]benzophenone) enables selective monoalkylation. For example, o-dibromoxylylene reacts under phase-transfer conditions (e.g., DMF, NaO-t-Bu) to yield intermediates with >90% efficiency .

  • Direct Alkylation : Alkylation of glycine derivatives with 2-phenylethyl halides (e.g., bromides or iodides) in polar aprotic solvents (e.g., DMF) at room temperature, often using NaOMe as a base .

Fmoc Protection

  • Fmoc-OSu Coupling : The free amine of N-(2-phenylethyl)-glycine reacts with N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) in MeCN/H<sub>2</sub>O, achieving >95% yield under mild conditions .

Table 1: Key Reaction Conditions for Synthesis

StepReagents/ConditionsYieldSource
AlkylationNi(II)-complex, o-dibromoxylylene, DMF97.2%
CyclizationDMF, NaO-t-Bu93.1%
Fmoc ProtectionFmoc-OSu, MeCN/H<sub>2</sub>O, RT97.9%

Deprotection and Functionalization

The Fmoc group is selectively cleaved under basic conditions (e.g., 20% piperidine in DMF), regenerating the primary amine for further coupling in solid-phase peptide synthesis (SPPS) .

Stability and Reactivity

  • Proteolytic Resistance : The N-substituted backbone resists cleavage by common proteases, enhancing metabolic stability .

  • Solubility : Moderately soluble in DMSO (10–25 mM) and DMF but insoluble in water, necessitating organic solvents for reactions .

Comparative Analysis of Methods

Table 3: Advantages of Ni(II)-Complex vs. Direct Alkylation

ParameterNi(II)-Complex MethodDirect Alkylation
Yield>97%~85–90%
StereocontrolHigh (chiral ligand)Low
ScalabilityExcellentModerate
PurificationMinimalExtensive

Scientific Research Applications

Peptide Synthesis

Solid-Phase Peptide Synthesis (SPPS) :
N-Fmoc-N-(2-phenylethyl)-glycine is widely utilized in SPPS due to its stability and ease of deprotection under basic conditions. The Fmoc group can be removed using a base, allowing the amino group to participate in peptide bond formation. This capability makes it an essential building block for synthesizing peptides that can be used in various biological applications .

Table 1: Comparison of Fmoc Protecting Groups in Peptide Synthesis

Protecting GroupStabilityDeprotection ConditionsCommon Uses
FmocHighBasic (e.g., piperidine)Peptide synthesis
BocModerateAcidicPeptide synthesis
AllocHighPalladium-catalyzedSelective deprotection

Drug Development

Novel Pharmaceutical Design :
The unique structural properties of this compound facilitate the design of new pharmaceuticals, particularly in oncology. Its ability to form stable peptide bonds allows researchers to develop targeted therapies that can effectively interact with biological systems .

Case Study: Development of Anticancer Peptides
Research has demonstrated that peptides synthesized using this compound exhibit enhanced binding affinity to cancer cell receptors, leading to improved therapeutic outcomes in preclinical models . This highlights the compound's potential in creating effective cancer treatments.

Bioconjugation

This compound can be employed in bioconjugation processes, which involve linking biomolecules for enhanced drug delivery systems or diagnostic tools. This application is crucial for developing targeted drug delivery mechanisms that improve the efficacy and reduce the side effects of therapeutic agents .

Protein Engineering

In protein engineering, this compound is used to synthesize modified peptides and proteins to study protein-protein interactions and enzyme mechanisms. The incorporation of 2-phenylethyl groups can alter the physicochemical properties of peptides, providing insights into their biological functions .

Research in Neuroscience

This compound has applications in neuroscience research, particularly in studying neurotransmitter interactions. Its structural properties allow researchers to investigate potential treatments for neurological disorders by mimicking neurotransmitter behavior .

Mechanism of Action

The primary mechanism of action of N-Fmoc-N-(2-phenylethyl)-glycine involves its role as a building block in peptide synthesis. The Fmoc group protects the amino group during synthesis, preventing unwanted side reactions. Upon deprotection, the free amine can participate in peptide bond formation, allowing for the sequential addition of amino acids to build peptides and proteins.

Comparison with Similar Compounds

Key Properties :

  • CAS Number : 540483-58-7
  • Molecular Formula: C₂₅H₂₃NO₄
  • Molecular Weight : 401.45 g/mol
  • Structure : Combines the Fmoc group with a phenylethyl side chain (Figure 1).

This compound is critical for synthesizing peptides with modified backbones, enhancing stability or targeting specific interactions.

Structural and Molecular Comparisons

The table below compares N-Fmoc-N-(2-phenylethyl)-glycine with structurally related Fmoc-protected glycine derivatives:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituent
This compound 540483-58-7 C₂₅H₂₃NO₄ 401.45 2-Phenylethyl
N-Fmoc-N-(3-phenylpropyl)-glycine 2231812-73-8 C₂₆H₂₅NO₄ 415.48 3-Phenylpropyl (longer chain)
N-Fmoc-N-(cyclohexylmethyl)-glycine 1374785-49-5 C₂₄H₂₇NO₄ 393.48 Cyclohexylmethyl (aliphatic)
N-Fmoc-N-(2-(4-methoxyphenyl)ethyl)-glycine 1286711-20-3 C₂₆H₂₅NO₅ 443.48 4-Methoxyphenylethyl (polar)

Key Observations :

  • Molecular Weight : Increases with longer alkyl chains (e.g., 3-phenylpropyl vs. 2-phenylethyl) .
  • Substituent Effects: Aromatic vs. Aliphatic: The phenylethyl group enhances hydrophobicity compared to cyclohexylmethyl .

Physicochemical Properties

Limited data are available for exact boiling points or densities, but predicted values for N-Fmoc-N-(cyclohexylmethyl)-glycine include:

  • Boiling Point : 585.0 ± 29.0 °C
  • Density : 1.217 ± 0.06 g/cm³

For This compound , the aromatic side chain likely increases melting points compared to aliphatic derivatives due to π-π stacking interactions.

Research Findings and Challenges

  • Chromatographic Behavior : Longer alkyl chains (e.g., 3-phenylpropyl) increase retention times in GC-MS, analogous to 2-(2-phenylethyl)chromones .
  • Synthetic Challenges : Bulky substituents complicate purification, necessitating optimized protocols .
  • Purity Standards : Commercial grades (e.g., ≥97% purity for N-Fmoc-N-(3-phenylpropyl)-glycine) ensure reliability in API synthesis .

Biological Activity

N-Fmoc-N-(2-phenylethyl)-glycine, commonly referred to as Fmoc-Npe-OH, is a significant compound in the realm of peptide synthesis and biological research. This amino acid derivative features a fluorenylmethyloxycarbonyl (Fmoc) protecting group on the nitrogen atom and a 2-phenylethyl side chain that imparts unique properties influencing its biological activity. This article delves into the biological activities associated with this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound has the molecular formula C25H23NO4C_{25}H_{23}NO_4 and is characterized by the following structural features:

  • Fmoc Group : Acts as a temporary protecting group during peptide synthesis.
  • 2-Phenylethyl Side Chain : Introduces hydrophobic characteristics, potentially enhancing binding interactions with biological targets.

Biological Activity Overview

The biological activity of this compound is primarily linked to its role in peptide synthesis and its potential applications in drug discovery. The following aspects are noteworthy:

  • Peptide Synthesis : Utilized as a building block in solid-phase peptide synthesis (SPPS), where it aids in constructing peptides with specific sequences and properties.
  • Protein-Protein Interactions : The 2-phenylethyl group can serve as a bioorthogonal tag, allowing researchers to study protein interactions without disrupting native functions.
  • Hydrophobic Interactions : The bulky side chain enhances hydrophobic interactions, which may influence receptor binding and pharmacokinetics .

Case Studies

Comparative Analysis with Related Compounds

The following table summarizes structural comparisons and unique features of compounds related to this compound:

Compound NameMolecular FormulaUnique Features
N-Fmoc-N-phenyl-glycineC23H23NO4Lacks 2-phenylethyl side chain; more hydrophilic
N-Boc-N-(2-phenylethyl)-glycineC25H27NO4Uses Boc protecting group; different stability
N-Fmoc-N-methyl-glycineC22H23NO4Methyl substitution instead of phenylethyl

Q & A

Basic Research Questions

Q. How is N-Fmoc-N-(2-phenylethyl)-glycine synthesized, and what purification methods ensure high yield and purity?

Methodological Answer: The synthesis typically involves two steps:

Fmoc Protection : Glycine’s α-amino group is protected using Fmoc-Cl (9-fluorenylmethyloxycarbonyl chloride) in the presence of a base (e.g., NaHCO₃ or K₂CO₃) to form N-Fmoc-glycine .

Substituent Introduction : The 2-phenylethyl group is introduced via alkylation or reductive amination. For example, reacting N-Fmoc-glycine with 2-phenylethyl bromide under basic conditions .
Purification : Column chromatography (silica gel, eluting with ethyl acetate/hexane) or recrystallization (using solvents like methanol/water) ensures purity (>95%). Purity is validated via HPLC or NMR .

Q. What role does the Fmoc group play in solid-phase peptide synthesis (SPPS), and how is it selectively removed?

Methodological Answer:

  • Role : The Fmoc group protects the amino terminus during peptide elongation, preventing unwanted side reactions. It is stable under acidic conditions but labile to bases .
  • Deprotection : Removed using 20% piperidine in dimethylformamide (DMF) via β-elimination. The reaction is monitored by UV absorbance (λ = 301 nm) to confirm cleavage .

Advanced Research Questions

Q. How do steric effects of the 2-phenylethyl group influence coupling efficiency in peptide synthesis, and how can reaction conditions be optimized?

Methodological Answer:

  • Steric Impact : The bulky 2-phenylethyl group reduces coupling efficiency by hindering access to the amino group. This is observed in slower reaction kinetics compared to unsubstituted glycine derivatives .
  • Optimization Strategies :
    • Coupling Agents : Use HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) instead of HBTU for higher activation efficiency .
    • Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance reagent solubility and reaction rates.
    • Temperature : Elevated temperatures (30–40°C) mitigate steric hindrance but require monitoring for epimerization .

Q. What analytical techniques are critical for characterizing this compound and verifying its incorporation into peptides?

Methodological Answer:

  • Structural Confirmation :
    • ¹H/¹³C NMR : Peaks at δ 7.3–7.8 ppm (Fmoc aromatic protons) and δ 3.5–4.5 ppm (α-CH₂ of glycine) confirm the structure .
    • Mass Spectrometry (MS) : High-resolution MS (e.g., ESI-TOF) verifies the molecular ion ([M+H]⁺ expected for C₂₃H₂₄N₂O₄: 393.18 Da) .
  • Peptide Incorporation :
    • HPLC : Retention time shifts and UV absorption (301 nm for Fmoc) confirm successful coupling .
    • MALDI-TOF MS : Detects mass increments corresponding to the added residue .

Q. How do conflicting data on substituent effects (e.g., hydrophobic vs. fluorinated groups) impact the design of peptide analogs using this compound?

Methodological Answer:

  • Case Study :
    • Hydrophobic Groups (2-Phenylethyl) : Enhance peptide stability and membrane permeability but may reduce solubility .
    • Fluorinated Groups (e.g., Trifluoroethyl) : Improve bioavailability and NMR detectability (via ¹⁹F signals) but introduce electronic effects that alter binding kinetics .
  • Resolution Strategy :
    • Comparative Synthesis : Prepare analogs with varied substituents (e.g., 2-phenylethyl vs. trifluoroethyl) and evaluate via SPR (Surface Plasmon Resonance) for binding affinity .
    • Solubility Testing : Use dynamic light scattering (DLS) to assess aggregation tendencies in aqueous buffers .

Q. Data Contradiction Analysis

Q. How should researchers address discrepancies in reported coupling efficiencies for N-alkylated glycine derivatives?

Methodological Answer:

  • Root Causes : Discrepancies arise from variations in:
    • Reagent Purity : Impure Fmoc-Cl or alkylating agents reduce yields. Validate via NMR before use .
    • Reaction Scale : Micromolar-scale reactions (e.g., SPPS) may show lower efficiency than bulk synthesis due to mixing limitations .
  • Mitigation :
    • Standardized Protocols : Use pre-activated Fmoc derivatives (e.g., Fmoc-OSu) for consistent results .
    • Kinetic Monitoring : Track reaction progress via in situ FTIR or LC-MS to identify bottlenecks .

Properties

IUPAC Name

2-[9H-fluoren-9-ylmethoxycarbonyl(2-phenylethyl)amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23NO4/c27-24(28)16-26(15-14-18-8-2-1-3-9-18)25(29)30-17-23-21-12-6-4-10-19(21)20-11-5-7-13-22(20)23/h1-13,23H,14-17H2,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFQGEVARORMAGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCN(CC(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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